

# An In-depth Technical Guide to the Spectral Data of 5-Bromosalicylaldehyde

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## Compound of Interest

Compound Name: 5-Bromosalicylaldehyde

Cat. No.: B098134

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-bromosalicylaldehyde**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

## Spectroscopic Data

The following tables summarize the key spectral data for **5-bromosalicylaldehyde**, facilitating easy reference and comparison.

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-Bromosalicylaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant ( $J$ ) Hz	Assignment
9.87	Singlet	-	Aldehyde proton (-CHO)
7.80	Doublet	2.5	Aromatic proton (H-6)
7.65	Doublet of doublets	8.8, 2.5	Aromatic proton (H-4)
6.95	Doublet	8.8	Aromatic proton (H-3)
11.0 (approx.)	Broad Singlet	-	Hydroxyl proton (-OH)

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **5-Bromosalicylaldehyde**[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
195.5	Aldehyde carbon (C=O)
160.0	Aromatic carbon (C-2, attached to -OH)
140.1	Aromatic carbon (C-4)
125.5	Aromatic carbon (C-6)
121.5	Aromatic carbon (C-1, attached to -CHO)
120.0	Aromatic carbon (C-3)
110.0	Aromatic carbon (C-5, attached to -Br)

Table 3: IR Spectral Data of **5-Bromosalicylaldehyde**[\[2\]](#)[\[3\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Broad, Medium	O-H stretch (phenolic)
3100-3000	Medium	C-H stretch (aromatic)
2900-2800	Weak	C-H stretch (aldehyde)
1660-1680	Strong	C=O stretch (aldehyde)
1600-1450	Medium-Strong	C=C stretch (aromatic ring)
1300-1000	Strong	C-O stretch (phenol)
850-550	Strong	C-Br stretch

Table 4: Mass Spectrometry Data of **5-Bromosalicylaldehyde**[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
200/202	High	Molecular ion $[M]^+$ and $[M+2]^+$
199/201	Moderate	$[M-H]^+$
171/173	Moderate	$[M-CHO]^+$
121	Moderate	$[M-Br]^+$
92	Moderate	$[M-Br-CHO]^+$
64	High	$[C_5H_4]^+$
63	High	$[C_5H_3]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

### 2.1 NMR Spectroscopy ( $^1H$ and $^{13}C$ )

- Sample Preparation:
  - Weigh 10-20 mg of **5-bromosalicylaldehyde**.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrumentation and Parameters:
  - Spectrometer: A 300 MHz or higher NMR spectrometer.
  - $^1H$  NMR Parameters:
    - Number of scans: 16
    - Relaxation delay: 1.0 s

- Pulse width: 30°
- Acquisition time: 4 s
- $^{13}\text{C}$  NMR Parameters:
  - Number of scans: 1024
  - Relaxation delay: 2.0 s
  - Pulse width: 30°
  - Acquisition time: 1.5 s
  - Decoupling: Proton broadband decoupling.

## 2.2 Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique.[\[5\]](#)

- Sample Preparation:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
  - Place a small amount (a few milligrams) of the solid **5-bromosalicylaldehyde** sample onto the center of the ATR crystal.[\[5\]](#)
- Data Acquisition:
  - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Clean the ATR crystal thoroughly after the measurement.

## 2.3 Mass Spectrometry (MS)

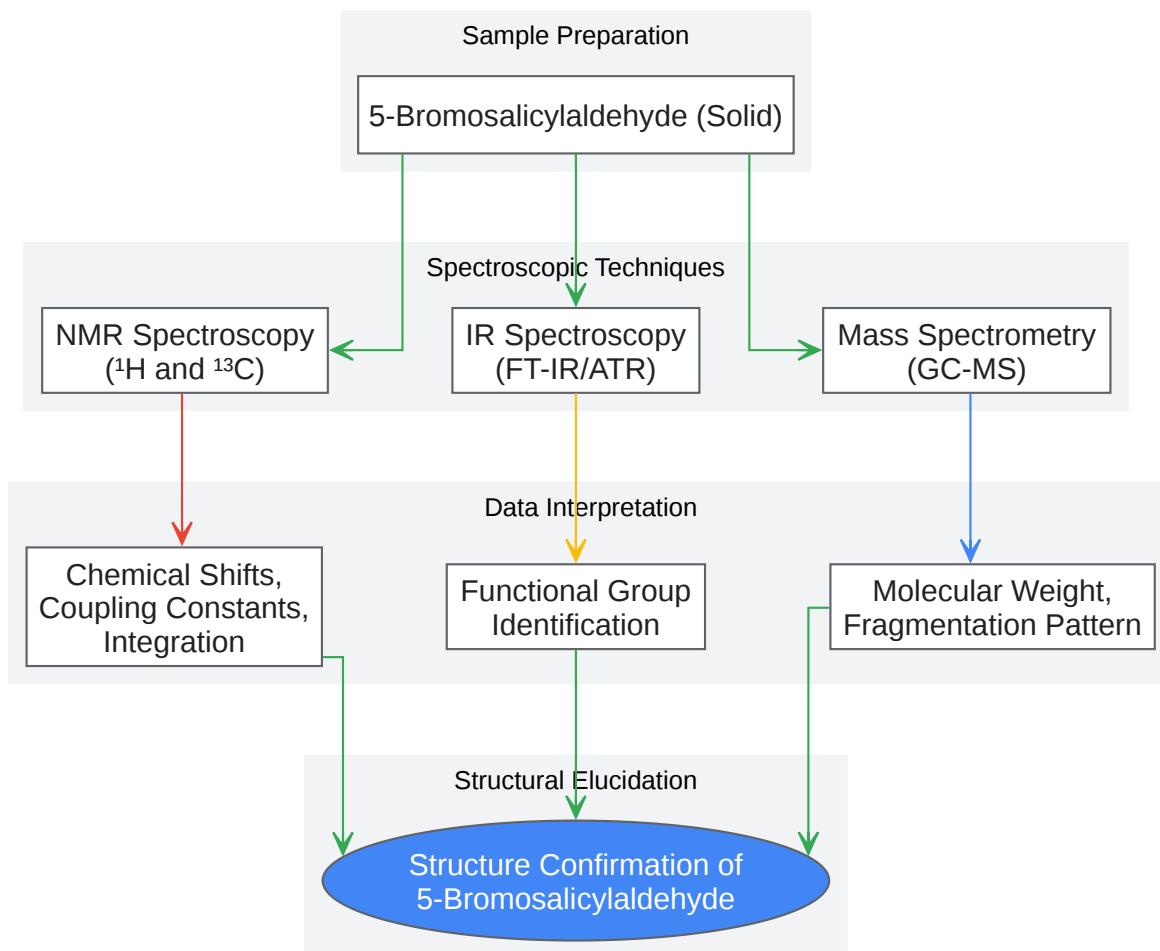
This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[6]</sup>

- Sample Preparation:
  - Prepare a dilute solution of **5-bromosalicylaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System and Conditions:
  - Gas Chromatograph:
    - Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.
    - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
    - Carrier Gas: Helium at a constant flow of 1 mL/min.
    - Oven Program: Initial temperature of 100°C for 2 min, then ramp to 280°C at 20°C/min, and hold for 5 min.
  - Mass Spectrometer:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Range: Scan from m/z 40 to 450.
    - Source Temperature: 230°C.
    - Quadrupole Temperature: 150°C.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-bromosalicylaldehyde**.

## Workflow for Spectroscopic Analysis of 5-Bromosalicylaldehyde

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Spectroscopic analysis workflow for **5-Bromosalicylaldehyde**.

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